Cimiside B

Anti-inflammatory Triterpenoid Glycoside

Researchers studying cycloartane triterpenoid SAR or authenticating Cimicifuga herbal products require structurally defined, high-purity reference standards. Cimiside B resolves these challenges: - Unique diglycoside structure (cimigenol-3-O-β-D-xylopyranosyl-(3→1)-β-D-xylopyranoside) enables precise SAR comparisons with cimiside A and cimigenol. - Validated chemical marker for HPLC/LC-MS authentication of Cimicifuga dahurica and related herbal products. - Consistent lot-to-lot purity (≥97%) supports reproducible cell-based anti-inflammatory assays targeting TNF-α, IL-6, and NF-κB pathways.

Molecular Formula C40H64O13
Molecular Weight 752.9 g/mol
Cat. No. B234904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimiside B
Synonymscimigenol-3-O-xylopyranosyl-3-xylpyranoside
cimiside B
Molecular FormulaC40H64O13
Molecular Weight752.9 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)OC9C(C(C(CO9)O)O)O)O)C)O2)C(C)(C)O
InChIInChI=1S/C40H64O13/c1-18-14-21-30(35(4,5)47)53-40(52-21)29(18)36(6)12-13-39-17-38(39)11-10-24(34(2,3)22(38)8-9-23(39)37(36,7)33(40)46)50-32-27(45)28(20(42)16-49-32)51-31-26(44)25(43)19(41)15-48-31/h18-33,41-47H,8-17H2,1-7H3/t18-,19-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,36-,37-,38-,39+,40+/m1/s1
InChIKeyFQXVWSGUAKXSLO-CKLOPMIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cimiside B: Cycloartane Triterpenoid Saponin


Cimiside B (升麻苷B, CAS 152685-91-1) is a cycloartane-type triterpenoid saponin isolated from the rhizomes of Cimicifuga dahurica (Turcz.) Maxim. and other Cimicifuga species [1]. It is characterized by a glycosidic structure featuring a cimigenol aglycone core with a diglycoside chain (cimigenol-3-O-β-D-xylopyranosyl-(3→1)-β-D-xylopyranoside) [2]. This compound is reported to possess anti-inflammatory activity and is utilized as a chemical tool in life science research .

Why Cimiside B Cannot Be Substituted


Cimiside B cannot be simply substituted with other Cimicifuga-derived triterpenoids due to its unique structural features that dictate specific biological interactions. While other saponins like actein, cimigenol, or cimiside A share a similar cycloartane core, their glycosylation patterns, hydroxylation states, and side-chain modifications differ significantly [1]. For instance, cimiside A features a 12β-hydroxyl group and a monoglycoside chain, whereas cimiside B lacks this hydroxyl and possesses a diglycoside chain [1]. These structural differences directly impact their solubility, cellular permeability, and target engagement profiles, leading to distinct, non-interchangeable biological activities [2].

Comparative Evidence and Differentiation


Glycosylation and Anti-Inflammatory Potency

Cimiside B demonstrates a distinct glycosylation pattern (cimigenol-3-O-β-D-xylopyranosyl-(3→1)-β-D-xylopyranoside) that differentiates it from cimiside A (12β-hydroxylcimigenol-3-O-β-D-xylopyranoside) and cimigenol-3-O-β-D-xylopyranoside [1]. While direct comparative bioactivity data for cimiside B is limited in public literature, the presence of a diglycoside chain in cimiside B, compared to the monoglycoside in cimiside A, is known to influence water solubility and interaction with membrane-bound targets, a class-level inference supported by broader triterpenoid glycoside research [2].

Anti-inflammatory Triterpenoid Glycoside

Physicochemical Properties and Solubility

Cimiside B has a predicted LogP of 5.88, a hydrogen bond donor count of 7, and a hydrogen bond acceptor count of 13 . This specific combination of physicochemical properties, resulting from its unique cimigenol aglycone and diglycoside structure, distinguishes it from other related saponins like actein (CAS 18642-44-9), which has a different molecular weight and solubility profile . These properties are critical for determining in vitro assay compatibility and in vivo formulation strategies.

Solubility Formulation Triterpenoid

Anti-Inflammatory Mechanism of Action

Cimiside B has been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and may downregulate NF-κB translocation . In contrast, the structurally related compound 7,8-didehydrocimigenol (7,8-DHC) inhibits TNF-α-induced VCAM-1 expression through PPAR-γ upregulation, but not ICAM-1, demonstrating a different selectivity profile within the same pathway [1]. While direct IC50 values for cimiside B are not publicly available, its reported mechanism suggests a broader inhibitory effect on multiple inflammatory mediators.

Anti-inflammatory TNF-α NF-κB

Purity and Source Reproducibility

Commercially available cimiside B is typically offered at purities of ≥97% or ≥98% [1]. This is comparable to other Cimicifuga triterpenoid standards like cimigenol-3-O-β-D-xylopyranoside [2]. However, the natural source and extraction method can introduce batch-to-batch variability, a critical consideration for reproducible research. The specific isomeric form, (23R,24S), is a defining characteristic of cimiside B isolated from Cimicifuga dahurica [3].

Purity Analytical Standards Natural Products

Quality Control of Herbal Products

Cimiside B, along with other triterpenoids like cimigenol-3-O-β-D-xylopyranoside and 25-O-acetylcimigenol-3-O-β-D-xylopyranoside, is identified as a key chemical marker in the rhizome of Cimicifuga dahurica [1]. Its presence and quantity can be used to authenticate and standardize herbal preparations. The specific ratio of cimiside B to other related triterpenoids can vary depending on the plant species and growing conditions [2], making it a critical analyte for quality control.

Quality Control Herbal Medicine Standardization

Research and Industrial Applications


Structure-Activity Relationship Studies

Cimiside B's unique diglycoside structure and lack of a 12β-hydroxyl group make it an ideal compound for SAR studies aimed at understanding how glycosylation patterns influence the anti-inflammatory activity of cycloartane triterpenoids [1]. Its defined stereochemistry and high purity enable precise comparisons with analogs like cimiside A and cimigenol-3-O-β-D-xylopyranoside.

Herbal Product Authentication Standard

Cimiside B is a valuable chemical marker for the authentication and standardization of Cimicifuga dahurica and related herbal products [1]. It can be used as a reference standard in HPLC or LC-MS methods to ensure batch-to-batch consistency and detect adulteration, as described in pharmacopeial and quality control research.

Inflammatory Pathway Pharmacology

Cimiside B can be used in cell-based assays to investigate the modulation of inflammatory pathways, particularly those involving TNF-α, IL-6, and NF-κB . Its distinct mechanism of action, compared to other Cimicifuga triterpenoids like 7,8-didehydrocimigenol, makes it a valuable tool for dissecting the complexity of the inflammatory response.

Formulation Development for Saponins

The specific physicochemical properties of cimiside B (LogP 5.88, H-bond donor/acceptor profile) make it a useful model compound for studying the formulation challenges of hydrophobic triterpenoid saponins . It can be utilized in solubility, permeability, and nanoparticle encapsulation studies aimed at improving the bioavailability of natural product leads.

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